Phe-Lys vs. Val-Cit: A 30-Fold Increase in Cathepsin B-Mediated Drug Release Kinetics
The Phe-Lys dipeptide core, a key functional element of (Ac)Phe-Lys(Alloc)-PABC-PNP, demonstrates significantly faster cleavage kinetics than the industry-standard Val-Cit linker. In a direct model study, the rate of doxorubicin release from a Z-Phe-Lys-PABC-DOX substrate was 30-fold faster than from a Z-Val-Cit-PABC-DOX substrate when incubated with purified human cathepsin B [1].
| Evidence Dimension | Rate of drug release |
|---|---|
| Target Compound Data | Rate for Z-Phe-Lys-PABC-DOX (with cathepsin B alone) |
| Comparator Or Baseline | Rate for Z-Val-Cit-PABC-DOX (with cathepsin B alone) |
| Quantified Difference | 30-fold faster for the Phe-Lys-containing substrate |
| Conditions | In vitro enzymatic assay using purified cysteine protease cathepsin B |
Why This Matters
Faster payload release can translate to improved in vivo ADC potency and a more robust bystander effect, making Phe-Lys a strategically important alternative to Val-Cit when rapid intracellular drug liberation is required.
- [1] Dubowchik, G. M., Firestone, R. A., Padilla, L., Willner, D., Hofstead, S. J., Mosure, K., … Trail, P. A. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: Model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chemistry, 13(4), 855–869. View Source
